(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
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Overview
Description
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: is a chiral amine compound characterized by its indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method involves the catalytic hydrogenation of 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one using a chiral catalyst to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or imine.
Reduction: Reduction reactions can convert the compound back to its precursor alcohol or amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or imines.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds .
Biology: It can be used as a probe to investigate the stereospecificity of biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing their activity. This selective binding can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(2,3-Dihydro-1H-inden-1-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2,3-Dihydro-1H-inden-1-yl)propan-2-amine: A compound with a different substitution pattern on the propyl chain.
Uniqueness: The uniqueness of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its selective binding to molecular targets, making it valuable in applications requiring high enantioselectivity .
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-BFHBGLAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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